The Stereochemistry of Retroprogesterone: A Technical Guide
The Stereochemistry of Retroprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retroprogesterone, also known as 9β,10α-progesterone, is a synthetic stereoisomer of the endogenous steroid hormone progesterone (B1679170).[1] Its unique three-dimensional structure, arising from an inverted stereochemistry at the C9 and C10 positions, confers distinct biological properties, including a higher affinity and selectivity for the progesterone receptor (PR) compared to its natural counterpart.[1] This in-depth technical guide explores the core stereochemical features of retroprogesterone, presenting quantitative data, detailed experimental protocols for its characterization, and an overview of its interaction with the progesterone receptor signaling pathway.
Core Stereochemistry
The defining stereochemical feature of retroprogesterone lies in the configuration of the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon. In progesterone, the C9 hydrogen is in the α-position (below the plane of the steroid ring system) and the C10 methyl group is in the β-position (above the plane). Retroprogesterone exhibits an inverted stereochemistry, with the C9 hydrogen in the β-position and the C10 methyl group in the α-position.[2] This "retro" configuration results in a significant alteration of the molecule's overall shape.
The steroid backbone of progesterone has a relatively planar conformation. In contrast, the inverted stereochemistry of retroprogesterone forces the A and B rings to fold underneath the C and D rings, creating a distinct "bent" or non-planar structure.[1] This three-dimensional arrangement is crucial for its enhanced interaction with the progesterone receptor.
Table 1: Stereochemical Comparison of Progesterone and Retroprogesterone
| Feature | Progesterone | Retroprogesterone |
| Systematic Name | Pregn-4-ene-3,20-dione | (9β,10α)-Pregn-4-ene-3,20-dione |
| C9 Stereocenter | α-hydrogen | β-hydrogen |
| C10 Stereocenter | β-methyl | α-methyl |
| Overall Shape | Relatively Planar | Bent/Non-planar |
Quantitative Stereochemical Data
The unique stereochemistry of retroprogesterone can be characterized and quantified using various analytical techniques. The following tables summarize key data obtained from spectroscopic and crystallographic studies.
Table 2: Spectroscopic and Physical Data for Retroprogesterone and Progesterone
| Parameter | Retroprogesterone | Progesterone |
| Specific Optical Rotation ([α]D) | Data not available in searched literature | +172° to +192° (in various solvents) |
| 1H NMR (CDCl3, ppm) | 5.73 (s, 1H), 2.14 (s, 3H), 1.37 (s, 3H), 0.68 (s, 3H)[3] | |
| 13C NMR (CDCl3, ppm) | 209.2, 199.5, 172.2, 123.9, 64.7, 47.7, 45.5, 44.3, 39.9, 37.9, 37.4, 33.7, 31.5, 29.1, 28.9, 24.9, 22.9, 22.3, 22.2, 12.7[3] |
Note: Comprehensive, directly comparable NMR data for progesterone under identical conditions was not available in the searched literature.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of retroprogesterone's stereochemistry. The following sections outline the key experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise three-dimensional structure and stereochemistry of retroprogesterone in solution by analyzing the chemical shifts and coupling constants of its protons and carbon atoms.
Methodology:
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Sample Preparation: Dissolve a precisely weighed sample of retroprogesterone (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.
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Instrument Setup:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Probe: A standard broadband or inverse-detection probe.
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Temperature: Maintain a constant temperature, typically 298 K (25 °C).
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1H NMR Acquisition:
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Acquire a standard one-dimensional 1H NMR spectrum.
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Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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13C NMR Acquisition:
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Acquire a proton-decoupled one-dimensional 13C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, 64k data points, relaxation delay of 2-5 seconds.
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2D NMR Experiments (for detailed structural elucidation):
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing critical information about the stereochemistry and conformation.
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Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, and assign all proton and carbon chemical shifts based on the 1D and 2D spectra. Analyze coupling constants and NOE correlations to confirm the stereochemical assignments at C9 and C10 and to define the overall molecular conformation.
X-ray Crystallography
Objective: To determine the precise solid-state structure of retroprogesterone, including bond lengths, bond angles, and the absolute configuration of its stereocenters.
Methodology:
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Crystal Growth: Grow single crystals of retroprogesterone suitable for X-ray diffraction. This is a critical and often challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
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Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
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Data Collection:
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Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
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Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
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Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
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Data Processing:
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Integrate the diffraction spots to obtain their intensities.
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Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
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Determine the unit cell parameters and the space group of the crystal.
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Structure Solution and Refinement:
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Solve the phase problem to obtain an initial electron density map. For small molecules like retroprogesterone, direct methods are typically successful.
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Build a molecular model into the electron density map.
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Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
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Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and to confirm the absolute stereochemistry.
Progesterone Receptor Binding Assay
Objective: To quantify the binding affinity of retroprogesterone to the progesterone receptor and compare it to that of progesterone.
Methodology (Competitive Radioligand Binding Assay):
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Receptor Preparation: Prepare a source of progesterone receptor. This can be a purified recombinant receptor or a cytosol preparation from a tissue known to express high levels of PR (e.g., rabbit or calf uterus).
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Radioligand: Use a high-affinity radiolabeled progestin, such as [3H]-promegestone (R5020), as the tracer.
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Assay Setup:
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Prepare a series of dilutions of unlabeled retroprogesterone and progesterone (the competitors).
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In a series of tubes or a microplate, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the competitor ligands.
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Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled progesterone).
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Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor preparation and ligands used.
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Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration.
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Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding as a function of the log of the competitor concentration.
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Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both retroprogesterone and progesterone.
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Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation to provide a measure of their binding affinity.
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Signaling Pathways and Experimental Workflows
The biological effects of retroprogesterone are mediated through its interaction with the progesterone receptor, a nuclear receptor that functions as a ligand-activated transcription factor.
Progesterone Receptor Signaling Pathway
Upon binding to progesterone or an agonist like retroprogesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either activation or repression of gene expression, depending on the cellular context and the presence of co-regulator proteins.
The "bent" structure of retroprogesterone is thought to induce a specific conformational change in the progesterone receptor that is particularly favorable for binding and subsequent transcriptional activity, leading to its high progestogenic potency.[1]
Progesterone Receptor Signaling Pathway Activated by Retroprogesterone.
Experimental Workflow: Steroid Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a steroid receptor.
Workflow for a Competitive Steroid Receptor Binding Assay.
Conclusion
The unique stereochemistry of retroprogesterone, characterized by its inverted 9β,10α configuration and resulting bent molecular structure, is fundamental to its high affinity and selectivity for the progesterone receptor. The analytical techniques of NMR and X-ray crystallography are indispensable for the detailed elucidation of its three-dimensional structure, while competitive binding assays provide quantitative measures of its receptor interaction. Understanding the precise stereochemical features of retroprogesterone and its derivatives is critical for the design and development of novel progestogenic agents with improved therapeutic profiles. This guide provides a foundational technical overview for researchers and scientists working in the field of steroid hormone research and drug discovery.
